2,3-Dibromo-4,6-difluorotoluene

Description

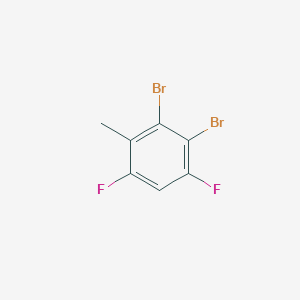

2,3-Dibromo-4,6-difluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F₂. Structurally, it features bromine atoms at the 2- and 3-positions, fluorine atoms at the 4- and 6-positions, and a methyl group (toluene backbone) at the 1-position. This arrangement of electron-withdrawing halogens (Br and F) and the electron-donating methyl group creates unique electronic and steric effects, influencing its reactivity, solubility, and applications.

Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, or advanced materials, where halogenated toluenes often serve as precursors for cross-coupling reactions or functional group transformations.

Properties

CAS No. |

1806294-35-8 |

|---|---|

Molecular Formula |

C7H4Br2F2 |

Molecular Weight |

285.91 g/mol |

IUPAC Name |

2,3-dibromo-1,5-difluoro-4-methylbenzene |

InChI |

InChI=1S/C7H4Br2F2/c1-3-4(10)2-5(11)7(9)6(3)8/h2H,1H3 |

InChI Key |

HZQYHCFJXIVSSU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1F)F)Br)Br |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)Br)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,3-Dibromo-4,6-difluorotoluene serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated nature allows it to participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine atoms with nucleophiles |

| Cross-Coupling | Formation of carbon-carbon bonds with organometallic reagents |

| Oxidation | Conversion of methyl groups to carboxylic acids |

Biological Studies

In biological research, this compound has been investigated for its effects on enzyme interactions and metabolic pathways. The compound's ability to form strong bonds with biological molecules allows researchers to study its impact on enzyme activity and protein interactions.

Case Study: Enzyme Interaction Analysis

A study published in a peer-reviewed journal focused on the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound inhibited enzyme activity at certain concentrations, providing insights into its potential as a biochemical tool for studying metabolic processes.

Material Science

The compound is also explored for its potential applications in material science. Its unique properties make it suitable for developing specialty chemicals and materials that require specific thermal or chemical stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-dibromo-4,6-difluorotoluene with five structurally or functionally related halogenated aromatics, highlighting key differences in molecular properties, reactivity, and applications.

Table 1: Comparative Overview of Halogenated Aromatic Compounds

Substituent Effects on Physical and Chemical Properties

- Halogen Type and Position: The chlorine in 3,5-dibromo-2,6-dichlorotoluene increases molecular weight and polarizability compared to fluorine, leading to higher melting points. The methyl group in toluene derivatives (e.g., this compound) enhances lipophilicity compared to unsubstituted benzene analogs like 1,4-dibromo-2,3-difluorobenzene , making it more suitable for hydrophobic environments.

Functional Group Diversity :

- Hydroxyl groups in bis(2,3-dibromo-4,5-dihydroxybenzyl) ether increase polarity and reactivity, enabling hydrogen bonding and participation in redox reactions—traits absent in fully halogenated analogs.

- Ether and trifluoromethyl groups in the compound from introduce steric hindrance and electronic effects, favoring applications in specialty polymers or liquid crystals.

Preparation Methods

Starting Materials and General Route

- The typical starting material is 4,6-difluorotoluene or its positional isomers.

- Bromination is conducted to introduce bromine atoms selectively at the 2 and 3 positions.

- Control of regioselectivity is achieved by reaction conditions and choice of brominating agents.

Bromination Techniques

- Electrophilic Aromatic Substitution (EAS): Bromination via EAS is the primary method, using bromine or bromine sources such as hydrobromic acid combined with oxidants like hydrogen peroxide to generate bromonium ions in situ.

- Radical Bromination: Under UV light or radical initiators, bromination can proceed at benzylic positions; however, for aromatic bromination, EAS is preferred.

A representative method adapted from related compounds involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Bromination of 4,6-difluorotoluene | Bromine (Br2), HBr, H2O2, light or heat | Introduction of bromine atoms at 2,3-positions |

| Purification | Washing with sodium sulfite, drying, column chromatography | Isolation of pure this compound |

Continuous Flow Bromination

- Industrially, continuous flow reactors with controlled temperature and residence time improve yield and selectivity.

- Example: Using a microchannel reactor at 60°C with controlled flow rates of brominating solution and substrate solution can achieve high conversion and yield, as demonstrated in analogous bromination of 2,4-dichlorotoluene to dibromo derivatives.

Alternative Synthetic Routes

- Halogen exchange reactions starting from polyhalogenated toluenes (e.g., tetrafluorotoluene derivatives) can be employed to introduce bromine atoms selectively by reaction with brominating agents such as BBr3 under reflux conditions.

- Metal-mediated halogenation or lithiation followed by quenching with bromine sources can also be used, although these methods require more sophisticated handling.

Detailed Research Findings and Data

Yield and Purity

- Bromination of difluorotoluene derivatives generally yields dibromo products with yields ranging from 40% to 70%, depending on reaction conditions and purification methods.

- Continuous flow methods improve reproducibility and can achieve yields above 70% with high purity.

Reaction Parameters Impact

| Parameter | Effect on Bromination |

|---|---|

| Temperature | Higher temperatures increase reaction rate but may reduce selectivity |

| Bromine Equivalents | Excess bromine can lead to polybromination and side products |

| Solvent | Acetic acid or dichloromethane used to dissolve substrate and bromine |

| Reaction Time | Longer times improve conversion but risk overbromination |

Analytical Characterization

- Product identity confirmed by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and GC-MS.

- Bromine substitution pattern verified by coupling constants and chemical shifts in NMR spectra.

- Purity assessed by chromatographic techniques.

Comparative Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Batch EAS bromination | 4,6-Difluorotoluene | Br2 / HBr / H2O2 | Room temp to 60°C, light or heat | 40-60 | Simple, but risk of overbromination |

| Continuous flow bromination | 4,6-Difluorotoluene | Br2 / HBr / H2O2 | 60°C, microchannel reactor, short residence time | 70+ | High selectivity, scalable |

| Halogen exchange (BBr3) | Tetrafluorotoluene derivatives | BBr3 | Reflux, 2 h | ~43 (isolated for related compounds) | Requires careful control, multiple brominated species possible |

| Metal-mediated lithiation + bromination | Fluorotoluene derivatives | n-BuLi + Br2 | Low temp, inert atmosphere | Variable | More complex, high regioselectivity possible |

Summary and Recommendations

- The most practical and scalable method for preparing this compound is electrophilic aromatic bromination of 4,6-difluorotoluene using bromine in the presence of hydrobromic acid and hydrogen peroxide, optimized in continuous flow reactors for improved yield and purity.

- Alternative methods such as halogen exchange or metalation routes provide options for specialized synthesis but are less common due to complexity.

- Reaction parameters such as temperature, bromine equivalents, and reaction time must be carefully controlled to avoid overbromination and side reactions.

- Analytical verification by NMR and chromatographic methods is essential to confirm substitution patterns and purity.

This article synthesizes diverse research insights and industrial practices to present a comprehensive overview of the preparation methods for this compound, emphasizing practical applicability and detailed reaction conditions.

Q & A

Q. What are the primary synthetic routes for 2,3-dibromo-4,6-difluorotoluene, and how do reaction conditions influence selectivity?

this compound is typically synthesized via halogenation of fluorinated toluene derivatives. A common method involves bromination of 4,6-difluorotoluene using bromine (Br₂) in the presence of Fe or AlBr₃ as a catalyst. Reaction conditions such as temperature (60–80°C) and solvent polarity critically influence regioselectivity, favoring bromination at the 2 and 3 positions due to steric and electronic effects . Stepwise halogenation—fluorination followed by bromination—can also reduce side-product formation.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- Single-crystal X-ray diffraction : Determines precise bond lengths, angles, and dihedral angles (e.g., inter-ring dihedral angles near 89°, as seen in structurally similar brominated toluenes) .

- NMR spectroscopy : ¹⁹F and ¹H NMR reveal electronic environments of fluorine and hydrogen atoms, with coupling constants indicating substituent effects.

- Mass spectrometry : Confirms molecular weight (theoretical: ~285.91 g/mol) and isotopic patterns due to bromine .

Q. What are the primary research applications of this compound?

This compound serves as:

- Intermediate in organic synthesis : Used to prepare fluorinated pharmaceuticals (e.g., antimicrobial agents) via Suzuki coupling or nucleophilic substitution .

- Building block in materials science : Its bromine and fluorine atoms enhance electronic properties in polymers for optoelectronic devices .

Advanced Research Questions

Q. How can contradictory data in regioselectivity during bromination be resolved?

Discrepancies in bromination positions (e.g., 2,3 vs. 3,5 substitution) may arise from competing steric and electronic factors. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution. Experimental validation using kinetic studies (e.g., varying Br₂ stoichiometry) and in-situ monitoring (e.g., Raman spectroscopy) helps clarify dominant pathways .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Precursor control : Use 4,6-difluorotoluene with electron-withdrawing groups to direct bromination.

- Catalyst screening : Test Lewis acids like AlBr₃ vs. FeBr₃ to enhance reaction rates.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How does the compound’s reactivity compare to analogs like 3,5-dibromo-2,6-dichlorotoluene?

| Property | This compound | 3,5-Dibromo-2,6-dichlorotoluene |

|---|---|---|

| Electrophilicity | Higher (fluorine’s -I effect) | Moderate (chlorine’s weaker -I) |

| Nucleophilic substitution | Favors aryl bromides over fluorides | Chlorides less reactive than bromides |

| Thermal stability | Lower (C-F bond lability at >150°C) | Higher (C-Cl bonds more stable) |

| This comparative analysis informs solvent choices (e.g., polar aprotic for SNAr reactions) and temperature limits . |

Q. What advanced techniques resolve ambiguities in impurity profiling?

- HPLC-MS/MS : Identifies trace by-products (e.g., dehalogenated species).

- XPS (X-ray photoelectron spectroscopy) : Quantifies surface halogen composition.

- TGA-MS : Monitors thermal decomposition pathways to detect volatile impurities .

Q. How can computational tools predict biological activity of derivatives?

- Docking studies : Screen derivatives against target proteins (e.g., bacterial enzymes) using software like AutoDock.

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with antimicrobial IC₅₀ values .

Methodological Notes

- Safety : Handle with PPE due to bromine’s toxicity; avoid inhalation and skin contact.

- Data validation : Cross-reference experimental results with PubChem or NIST databases to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.